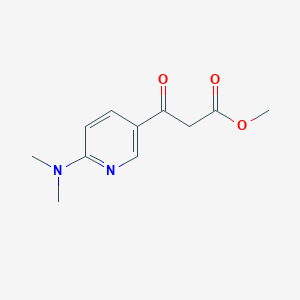
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its chloromethyl group at the 6-position and methyl groups at the 3 and 4 positions, making it a versatile intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride typically involves the chloromethylation of 3,4-dimethylpyridazine. One common method includes the reaction of 3,4-dimethylpyridazine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group.
Starting Material: 3,4-dimethylpyridazine
Reagents: Formaldehyde, hydrochloric acid
Conditions: Acidic medium, typically at room temperature or slightly elevated temperatures
The reaction proceeds as follows:
3,4-dimethylpyridazine+CH2O+HCl→this compound
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent flow rates, enhancing the efficiency and safety of the process.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridazine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include azidomethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products can include reduced pyridazine derivatives or dechlorinated compounds.
科学的研究の応用
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride has several applications across various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism by which 6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors, modifying their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function.
類似化合物との比較
Similar Compounds
- 6-(Chloromethyl)pyridazine
- 3,4-Dimethylpyridazine
- 6-(Bromomethyl)-3,4-dimethylpyridazine
Uniqueness
6-(Chloromethyl)-3,4-dimethylpyridazinehydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both methyl groups and a chloromethyl group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry.
This compound’s versatility and reactivity make it a significant subject of study in various scientific disciplines, contributing to advancements in chemistry, biology, medicine, and industry.
特性
分子式 |
C7H10Cl2N2 |
|---|---|
分子量 |
193.07 g/mol |
IUPAC名 |
6-(chloromethyl)-3,4-dimethylpyridazine;hydrochloride |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)10-9-6(5)2;/h3H,4H2,1-2H3;1H |
InChIキー |
KIPVPBHIWRNQFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN=C1C)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


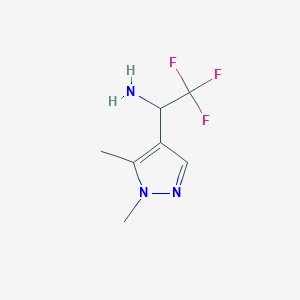





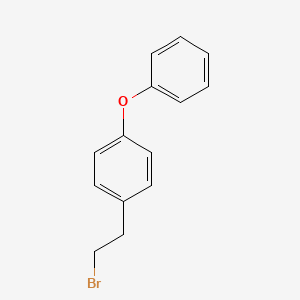

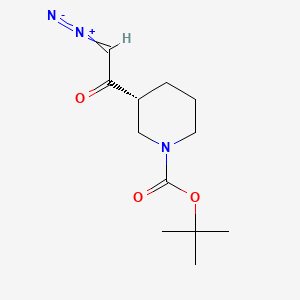

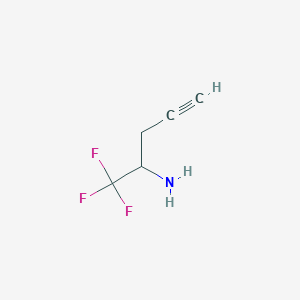
![2-Azaspiro[3.3]heptane-5-carbonitrile,4-methylbenzene-1-sulfonicacid](/img/structure/B13594319.png)
